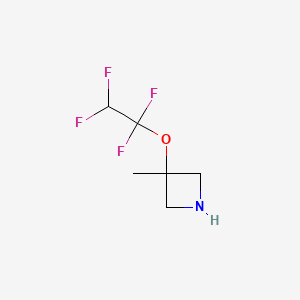
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine is a synthetic organic compound characterized by the presence of a four-membered azetidine ring substituted with a 3-methyl group and a 1,1,2,2-tetrafluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine typically involves the reaction of azetidine derivatives with fluorinated ethoxy compounds under controlled conditions. One common method involves the nucleophilic substitution reaction where an azetidine derivative reacts with 1,1,2,2-tetrafluoroethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorinated ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in DMF.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds with various functional groups.
Scientific Research Applications
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The fluorinated ethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Additionally, the azetidine ring structure may contribute to the compound’s stability and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene: A compound with a similar fluorinated ethoxy group but different core structure.
1,1,2,2-Tetrafluoroethoxy derivatives: Compounds with the same fluorinated ethoxy group attached to different core structures.
Uniqueness
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties compared to other fluorinated ethoxy derivatives
Properties
Molecular Formula |
C6H9F4NO |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
3-methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine |
InChI |
InChI=1S/C6H9F4NO/c1-5(2-11-3-5)12-6(9,10)4(7)8/h4,11H,2-3H2,1H3 |
InChI Key |
GSMOARROPNHFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
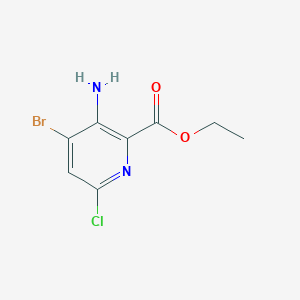
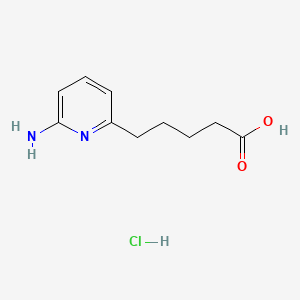



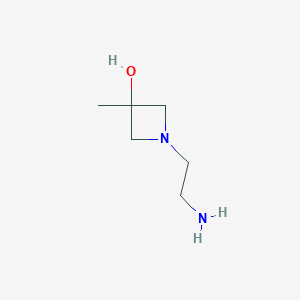
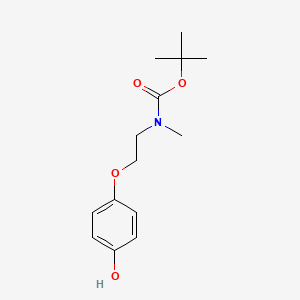
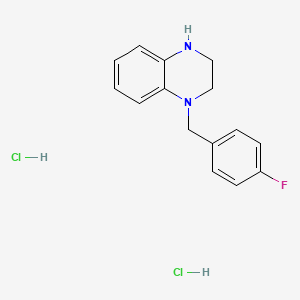
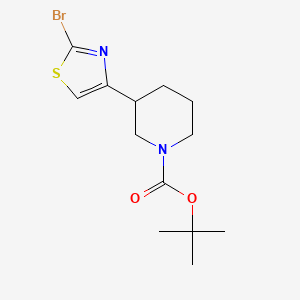
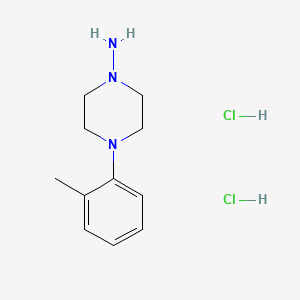

![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)

